2,2-Difluoropropan-1-amine
Overview
Description
2,2-Difluoropropan-1-amine is a chemical compound with the molecular formula C3H7F2N . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction with N-ethyl-N,N-diisopropylamine and HATU in dichloromethane at 20 - 24℃ for 16 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H
. The average mass is 95.091 Da .
Scientific Research Applications
Fluorinated amines like 2,2-Difluoropropan-1-amine are crucial in medicinal chemistry due to their role in manipulating physicochemical properties of biologically active compounds. A catalyst-free trifluoroethylation of amines using trifluoroacetic acid, for example, demonstrates significant functional group tolerance, highlighting the versatility of fluorinated amines in developing tertiary β-fluoroalkylamine cores relevant in medicine (Andrews, Faizova, & Denton, 2017).
Fluorescamine, a reagent for detecting primary amines in the picomole range, interacts almost instantaneously with amines in aqueous media. This reaction is significant for applications in biochemistry and analytical chemistry (Udenfriend, Stein, Böhlen, Dairman, Leimgruber, & Weigele, 1972).
Nuclear magnetic resonance studies of “amine.n HF” complexes, including those involving difluoride ions, are critical in understanding the molecular behavior and interaction of fluorinated amines, which can have implications in various scientific fields (Gouin, Cousseau, & Smith, 1977).
Amine hydrofluorides, related to fluorinated amines, have been studied for their effects on human polymorphonuclear leukocytes. These studies are essential for understanding the cytotoxicity and potential clinical applications of such compounds in medicine and dentistry (Knoll-Köhler & Stiebel, 2002).
A study on one-pot dihydrofluoroalkylation of amines using sulfuryl fluoride demonstrates the functional group tolerance and wide substrate scope of this reaction, important in organic synthesis (Epifanov et al., 2018).
Safety and Hazards
2,2-Difluoropropan-1-amine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Properties
IUPAC Name |
2,2-difluoropropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N/c1-3(4,5)2-6/h2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYPNXSNFIDVPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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